molecular formula C8H13NO B2951570 rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine CAS No. 66341-53-5

rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine

Cat. No.: B2951570
CAS No.: 66341-53-5
M. Wt: 139.198
InChI Key: QPLKUBIXDDDNSR-RZUNNTJFSA-N
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Description

rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3210,2,4]octan-6-yl]methanamine is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

The synthesis of rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by functional group modifications to introduce the methanamine moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine can be compared with other tricyclic compounds such as:

    Tricyclo[3.2.1.0,2,4]octane derivatives: These compounds share a similar core structure but differ in functional groups, affecting their reactivity and applications.

    Bicyclo[2.2.1]heptane derivatives: While these compounds have a simpler bicyclic structure, they can provide insights into the unique properties of the tricyclic system.

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3,9H2/t4-,5+,6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLKUBIXDDDNSR-RZUNNTJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN)C3C2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1CN)[C@@H]3[C@H]2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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